2R - Methylbutyl acetate

Chiral Analysis Flavor Chemistry Enantioselective Synthesis

2R-Methylbutyl acetate (CAS 69743-61-9), also known as (2R)-2-methylbutyl acetate, is an organic ester with the molecular formula C7H14O2. It is the (R)-enantiomer of the branched-chain ester 2-methylbutyl acetate.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 69743-61-9
Cat. No. B1147894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2R - Methylbutyl acetate
CAS69743-61-9
Synonyms2R - Methylbutyl Acetate
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)C
InChIInChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/t6-/m1/s1
InChIKeyXHIUFYZDQBSEMF-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2R-Methylbutyl Acetate (CAS 69743-61-9): A Single-Enantiomer Acetate Ester for Chiral Flavor and Fragrance Research


2R-Methylbutyl acetate (CAS 69743-61-9), also known as (2R)-2-methylbutyl acetate, is an organic ester with the molecular formula C7H14O2. It is the (R)-enantiomer of the branched-chain ester 2-methylbutyl acetate. The compound is characterized by a chiral center at the C2 position of the butyl chain [1]. It is a colorless to pale yellow liquid with a fruity, banana-like odor and is primarily used in the flavor and fragrance industries [2]. The compound has a molecular weight of 130.18 g/mol, a boiling point of 135.1 ± 8.0 °C, and a density of 0.9 ± 0.1 g/cm³ . The (S)-enantiomer is the dominant form found in nature, particularly in fruits and fermented beverages, while the (R)-enantiomer is a minor or synthetic component [3].

Why 2R-Methylbutyl Acetate (CAS 69743-61-9) Cannot Be Substituted by Its Racemate or (S)-Enantiomer in Chiral Research


Generic or in-class substitution of 2R-methylbutyl acetate with its racemic mixture (CAS 624-41-9) or its (S)-enantiomer (CAS 6493-92-1) is scientifically invalid for applications requiring chiral fidelity. The (S)-enantiomer is the naturally abundant form, found almost exclusively in fruits and wines, and is associated with specific sensory contributions, including blackberry-fruit and banana notes, even at subthreshold concentrations [1]. In contrast, the (R)-enantiomer is present in trace amounts (≤0.3%) in natural sources [2]. Therefore, using a racemic mixture or the (S)-enantiomer in enantioselective studies, chiral chromatography method development, or investigations of structure-odor relationships would introduce uncontrolled variables and obscure data interpretation. The distinct stereochemistry of the (R)-form is critical for specific research objectives, as detailed in the quantitative evidence below.

Quantitative Differentiation of 2R-Methylbutyl Acetate: Evidence for Scientific Selection Over Analogs


Enantiomeric Purity vs. Natural (S)-Enantiomer Dominance in Fruits and Wines

The (R)-enantiomer of 2-methylbutyl acetate is a minor component in natural sources compared to its (S)-counterpart. In apples, the (S)-enantiomer is the dominant form with >99% enantiomeric purity, while the (R)-enantiomer is detectable at only 0.3% [1]. In a comprehensive analysis of red and white wines, only the (S)-enantiomer was found; the (R)-enantiomer was not detected, confirming its absence in this matrix [2]. This natural scarcity positions the synthetic 2R-Methylbutyl acetate as a necessary reference standard for chiral analysis and for studying the sensory or metabolic impact of the minor enantiomer.

Chiral Analysis Flavor Chemistry Enantioselective Synthesis

Olfactory Threshold and Sensory Contribution of the (S)-Enantiomer: A Contrast to the (R)-Form

The olfactory threshold of (S)-2-methylbutyl acetate has been precisely quantified in different matrices, providing a baseline for understanding the sensory potency of the natural enantiomer. Its threshold was evaluated at 313 µg/L in a 12% v/v dilute alcohol solution and 1083 µg/L in a fruity aromatic reconstitution [1]. Notably, even at concentrations considerably below these thresholds, the (S)-enantiomer was found to modify the perception of fruity aromas and contribute to blackberry, fresh fruit, and jammy notes [2]. The sensory properties of the isolated (R)-enantiomer are not well-characterized in these matrices, making 2R-Methylbutyl acetate a critical tool for investigating enantioselective odor perception.

Sensory Science Flavor Chemistry Enantiomeric Perception

Chiral Purity as an Analytical Standard vs. Racemic Mixtures

Commercial analytical standards of 2-methylbutyl acetate are often racemic mixtures, with a specified assay of ≥98.0% for total ester content, but without chiral resolution . In contrast, the 2R-Methylbutyl acetate product is a single, defined enantiomer. This stereochemical purity is essential for developing and validating enantioselective gas chromatography (GC) methods, such as those using chiral stationary phases (e.g., γ-cyclodextrin), which are necessary to resolve the (R)- and (S)-enantiomers in complex natural samples [1]. Using a racemic standard provides no information on the chromatographic behavior or retention time of the individual enantiomers.

Analytical Chemistry Chromatography Method Development

Metabolic Origin: The (R)-Enantiomer as a Marker for Non-Enzymatic or Alternative Pathways

The biosynthesis of (S)-2-methylbutyl acetate in fruits and during fermentation proceeds via the Ehrlich pathway from L-isoleucine, which has a defined (2S,3S) stereochemistry [1]. This enzymatic pathway is highly enantioselective, leading to the near-exclusive formation of the (S)-enantiomer. The presence of the (R)-enantiomer, even in trace amounts, suggests the involvement of non-enzymatic reactions, racemization processes, or alternative metabolic pathways [2]. Consequently, 2R-Methylbutyl acetate serves as a valuable internal standard or tracer to study these non-canonical pathways and to differentiate between enzymatic and chemical formation of esters in complex food and biological systems.

Metabolomics Food Science Biochemistry

Validated Research and Industrial Applications for 2R-Methylbutyl Acetate (CAS 69743-61-9)


Chiral Method Development and Validation in Flavor Analysis

As a single, defined enantiomer, 2R-Methylbutyl acetate is an essential reference standard for developing and validating enantioselective gas chromatography (GC) methods. It is used to determine the retention time and chromatographic behavior of the (R)-enantiomer on chiral stationary phases (e.g., γ-cyclodextrin or DIME-β-CD) [1]. This is critical for accurately quantifying the enantiomeric distribution of 2-methylbutyl acetate in natural products, foods, and beverages, where the (S)-enantiomer is overwhelmingly dominant [2].

Investigating Enantioselective Sensory Perception

This compound enables sensory scientists to conduct controlled studies on the odor perception of the pure (R)-enantiomer, isolated from the sensory impact of its naturally abundant (S)-counterpart. Given that the (S)-enantiomer has a known olfactory threshold (313 µg/L in dilute alcohol) and contributes to specific fruity notes even at subthreshold concentrations [3], the (R)-enantiomer is required to determine if it possesses a distinct odor character, threshold, or perceptual interaction in complex mixtures.

Metabolic Tracer and Authenticity Marker in Food Science

In food chemistry and metabolomics, 2R-Methylbutyl acetate can serve as an internal standard or tracer to study the fidelity of biosynthetic pathways. Since the (S)-enantiomer is produced enzymatically via the Ehrlich pathway from L-isoleucine [4], the presence and relative quantity of the (R)-enantiomer can be a marker for non-enzymatic chemical reactions, process-induced racemization, or adulteration in fruit products and fermented beverages.

Chiral Building Block for Organic Synthesis

2R-Methylbutyl acetate can function as a chiral synthon or starting material in the stereoselective synthesis of more complex molecules. Its defined stereochemistry at the C2 position provides a chiral handle for constructing molecules where the absolute configuration is critical for biological activity or material properties. This is a common application for single-enantiomer esters in medicinal chemistry and natural product synthesis.

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